molecular formula C17H14FN3O2S B270052 2-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(3-fluorophenyl)acetamide

2-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(3-fluorophenyl)acetamide

Cat. No. B270052
M. Wt: 343.4 g/mol
InChI Key: BCKGFDHTJLTHDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(3-fluorophenyl)acetamide, also known as BOS-102, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. BOS-102 is a small molecule that has been synthesized through a multi-step process and has shown promising results in various preclinical studies. In

Mechanism of Action

The mechanism of action of 2-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(3-fluorophenyl)acetamide is not fully understood, but it is believed to act by inhibiting various molecular targets. This compound has been shown to inhibit the activity of various enzymes, including cyclooxygenase-2, lipoxygenase, and phosphodiesterase-4. This compound has also been shown to inhibit the activation of various transcription factors, including nuclear factor kappa B and activator protein-1. The inhibition of these molecular targets leads to the suppression of various cellular processes, including inflammation and cancer cell growth.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. In preclinical studies, this compound has been shown to inhibit the production of various inflammatory cytokines, including interleukin-6 and tumor necrosis factor-alpha. This compound has also been shown to inhibit the growth of various cancer cells by inducing apoptosis and inhibiting cell proliferation. In addition, this compound has been shown to exhibit antibacterial activity against various bacterial strains.

Advantages and Limitations for Lab Experiments

2-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(3-fluorophenyl)acetamide has several advantages for lab experiments. This compound is a small molecule that can easily penetrate cell membranes and reach its molecular targets. This compound has also been shown to exhibit potent activity at low concentrations, making it an attractive candidate for drug development. However, there are also limitations to using this compound in lab experiments. This compound has not been extensively studied in vivo, and its safety profile has not been fully established. In addition, the mechanism of action of this compound is not fully understood, which may limit its use in certain experiments.

Future Directions

There are several future directions for the study of 2-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(3-fluorophenyl)acetamide. Further preclinical studies are needed to fully understand the mechanism of action of this compound and its potential therapeutic applications. In addition, studies are needed to establish the safety profile of this compound and its pharmacokinetics in vivo. This compound may also be used as a lead compound for the development of more potent and selective inhibitors of its molecular targets. Finally, this compound may be used in combination with other drugs to enhance its therapeutic efficacy.

Synthesis Methods

2-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(3-fluorophenyl)acetamide has been synthesized through a multi-step process involving the reaction of various reagents. The synthesis method involves the reaction of 5-benzyl-1,3,4-oxadiazole-2-thiol with 3-fluoroacetophenone in the presence of a base to form the intermediate product. The intermediate product is then reacted with N-chlorosuccinimide and further treated with sodium hydride to form the final product, this compound. The synthesis method has been optimized to obtain high yields of the final product and has been well-documented in scientific literature.

Scientific Research Applications

2-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(3-fluorophenyl)acetamide has shown promising results in various preclinical studies and has potential therapeutic applications in the treatment of various diseases. This compound has been shown to exhibit anti-inflammatory, anti-cancer, and anti-bacterial activities. In preclinical studies, this compound has been shown to inhibit the growth of various cancer cells, including breast cancer, lung cancer, and colon cancer cells. This compound has also been shown to exhibit potent anti-inflammatory activity by inhibiting the production of inflammatory cytokines.

properties

Molecular Formula

C17H14FN3O2S

Molecular Weight

343.4 g/mol

IUPAC Name

2-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(3-fluorophenyl)acetamide

InChI

InChI=1S/C17H14FN3O2S/c18-13-7-4-8-14(10-13)19-15(22)11-24-17-21-20-16(23-17)9-12-5-2-1-3-6-12/h1-8,10H,9,11H2,(H,19,22)

InChI Key

BCKGFDHTJLTHDR-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CC2=NN=C(O2)SCC(=O)NC3=CC(=CC=C3)F

Canonical SMILES

C1=CC=C(C=C1)CC2=NN=C(O2)SCC(=O)NC3=CC(=CC=C3)F

Origin of Product

United States

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